molecular formula C18H20F3N3O2S B12267004 N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B12267004
M. Wt: 399.4 g/mol
InChI Key: OAPCYUVJFGSZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that features a quinoline ring substituted with a trifluoromethyl group, a piperidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the quinoline ring system The trifluoromethyl group is introduced via electrophilic substitution, followed by the formation of the piperidine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents onto the quinoline or piperidine rings.

Scientific Research Applications

N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The quinoline ring system can interact with nucleic acids or proteins, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,8-bis(trifluoromethyl)quinolin-4-yl-(2-piperidyl)methanol: This compound shares the quinoline and piperidine rings but differs in the substituents attached to these rings.

    4-(4-fluoro-benzenesulfinyl)-piperazin-1-yl-[4-(7-trifluoromethyl-quinolin-4-ylamino)-phenyl]-methanone: This compound also features a trifluoromethylquinoline structure but has different functional groups and a piperazine ring.

Uniqueness

N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H20F3N3O2S

Molecular Weight

399.4 g/mol

IUPAC Name

N-[1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C18H20F3N3O2S/c19-18(20,21)12-1-4-15-16(11-12)22-8-5-17(15)24-9-6-13(7-10-24)23-27(25,26)14-2-3-14/h1,4-5,8,11,13-14,23H,2-3,6-7,9-10H2

InChI Key

OAPCYUVJFGSZSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.